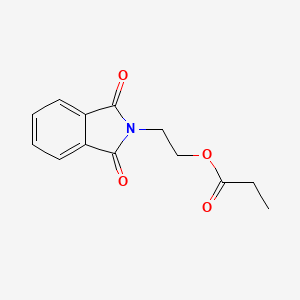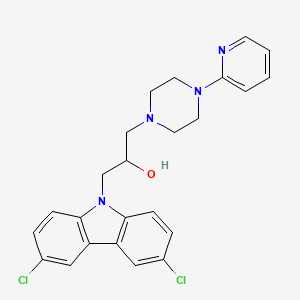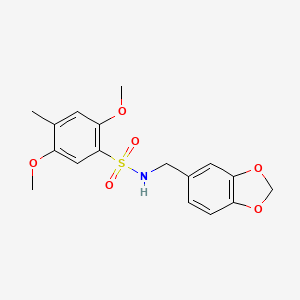![molecular formula C15H11Cl3N4S B12130016 3-[(2,4-Dichlorophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12130016.png)
3-[(2,4-Dichlorophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,4-Dichlorophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine is a synthetic organic compound known for its diverse applications in scientific research This compound is characterized by its unique structure, which includes a triazole ring substituted with dichlorophenyl and chlorophenyl groups
Vorbereitungsmethoden
The synthesis of 3-[(2,4-Dichlorophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazole ring:
Substitution reactions:
Thioether formation: The final step involves the formation of the thioether linkage by reacting the intermediate with a suitable thiol reagent under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Analyse Chemischer Reaktionen
3-[(2,4-Dichlorophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl or dichlorophenyl groups are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure selective and efficient transformations. Major products formed from these reactions include various substituted triazole derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
3-[(2,4-Dichlorophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-[(2,4-Dichlorophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. Additionally, it can interfere with signaling pathways in cancer cells, inducing apoptosis and inhibiting tumor growth.
Vergleich Mit ähnlichen Verbindungen
3-[(2,4-Dichlorophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine can be compared with other similar compounds, such as:
3-(4-Chlorophenyl)-5-(methylthio)-4H-1,2,4-triazole: This compound shares a similar triazole core but differs in the substitution pattern, affecting its chemical and biological properties.
2,4-Dichlorophenyl)-3-(methylthio)phenylmethanol: This compound has a similar dichlorophenyl group but lacks the triazole ring, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both dichlorophenyl and chlorophenyl groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H11Cl3N4S |
|---|---|
Molekulargewicht |
385.7 g/mol |
IUPAC-Name |
3-(3-chlorophenyl)-5-[(2,4-dichlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C15H11Cl3N4S/c16-11-3-1-2-9(6-11)14-20-21-15(22(14)19)23-8-10-4-5-12(17)7-13(10)18/h1-7H,8,19H2 |
InChI-Schlüssel |
BTNOASCYJRRAIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C(N2N)SCC3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(3,4-dimethylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12129935.png)

![3,3'-(Benzene-1,4-diyldimethanediyl)bis{5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione}](/img/structure/B12129939.png)



![3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(3-methylphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B12129969.png)
![2-[4-(2-furylmethyl)-5-(2-pyridyl)(1,2,4-triazol-3-ylthio)]-N-(4-methylphenyl) acetamide](/img/structure/B12129977.png)

![3-(2-Fluorophenyl)-5-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12129987.png)

![2-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-fluorophenyl)ethanone](/img/structure/B12130003.png)

![N-(4-chlorophenyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide](/img/structure/B12130015.png)
